Anticancer agent 34
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Overview
Description
Anticancer agent 34 is a sulfonylurea derivative known for its potent antimicrobial and anticancer properties. It has demonstrated significant efficacy in inhibiting the growth of various microbial strains and cancer cell lines, making it a valuable compound in both microbiology and oncology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 34 typically involves the reaction of a sulfonyl chloride with a urea derivative under controlled conditions. The process begins with the preparation of the sulfonyl chloride, which is then reacted with the urea derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process is designed to minimize waste and improve the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 34 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions typically result in the formation of new sulfonylurea derivatives with varied biological activities .
Scientific Research Applications
Chemistry
In chemistry, Anticancer agent 34 is used as a model compound to study the reactivity of sulfonylurea derivatives. Its unique structure allows researchers to explore various synthetic pathways and reaction mechanisms .
Biology
Biologically, this compound has shown significant antimicrobial activity against strains like Bacillus mycoides, Escherichia coli, and Candida albicans. Its minimum inhibitory concentration (MIC) ranges from 0.039 to 0.156 mg/ml, indicating its potency as an antimicrobial agent .
Medicine
In medicine, this compound is primarily researched for its anticancer properties. It inhibits the growth of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer) with IC50 values of 8.4 µg/ml and 7.8 µg/ml, respectively .
Industry
Industrially, this compound is used in the development of new antimicrobial and anticancer drugs. Its efficacy and potency make it a valuable lead compound for drug discovery and development .
Mechanism of Action
Anticancer agent 34 exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell growth and proliferation. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It also causes DNA damage and fragmentation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Anticancer agent 49: Another sulfonylurea derivative with similar antimicrobial and anticancer properties.
Pyrimidine derivatives: Known for their anticancer activity, these compounds share structural similarities with Anticancer agent 34 and exhibit comparable biological activities
Uniqueness
What sets this compound apart is its dual functionality as both an antimicrobial and anticancer agent. Its broad-spectrum activity against various microbial strains and cancer cell lines makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H14BrN3O3S2 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H14BrN3O3S2/c1-11-2-8-14(9-3-11)26(23,24)21-16(22)20-17-19-15(10-25-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22) |
InChI Key |
MARSLVWRGVPRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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